依维莫司-d4 (~90%)

描述

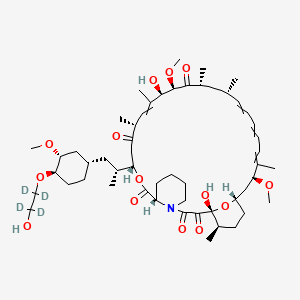

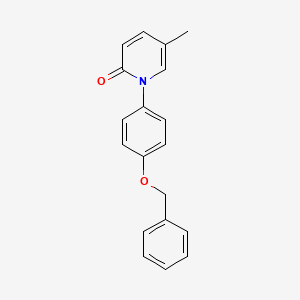

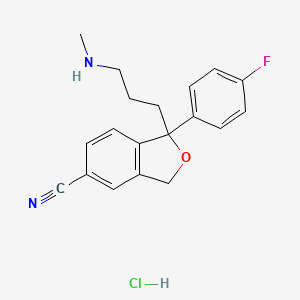

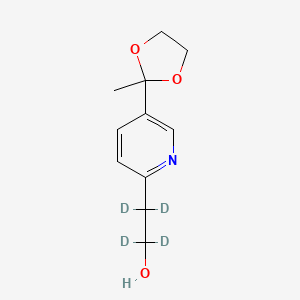

依维莫司-d4是依维莫司的一种氘代形式,依维莫司是雷帕霉素的衍生物。 它主要用作液相色谱-质谱 (LC-MS) 应用中的内标,用于依维莫司和相关免疫抑制剂的定量分析 。依维莫司-d4中的氘原子取代了氢原子,使其成为一种稳定的同位素标记化合物,在化学上与依维莫司相同,但质量略有不同。

科学研究应用

依维莫司-d4广泛应用于科学研究,特别是在以下领域:

作用机制

依维莫司-d4与依维莫司一样,抑制哺乳动物雷帕霉素靶蛋白 (mTOR) 途径。 它与FKBP-12蛋白结合形成复合物,抑制mTORC1,mTORC1是细胞生长、增殖和存活的关键调节因子 。 这种抑制导致蛋白质合成减少和细胞周期阻滞,使其在预防器官移植排斥和治疗某些癌症方面有效 .

生化分析

Biochemical Properties

Everolimus-d4 works similarly to Everolimus as an mTOR (mammalian target of rapamycin) inhibitor . It is currently used as an immunosuppressant to prevent rejection of organ transplants . In a similar fashion to other mTOR inhibitors, Everolimus-d4’s effect is solely on the mTORC1 protein and not on the mTORC2 protein .

Cellular Effects

Everolimus-d4 has been shown to have a significant impact on various types of cells and cellular processes. It inhibits mTOR signaling, resulting in decreased cell growth and ribosomal S6 protein phosphorylation . This inhibition can reduce tumor growth and seizure frequency in certain conditions . In addition, Everolimus-d4 has been shown to modulate the host immune response during Mycobacterium tuberculosis infection .

Molecular Mechanism

Everolimus-d4 is a mTOR inhibitor that binds with high affinity to the FK506 binding protein-12 (FKBP-12), thereby forming a drug complex that inhibits the activation of mTOR . This inhibition leads to a decrease in cell proliferation, metabolism, and angiogenesis in certain types of cancer . It also acts as an immunosuppressive agent in the context of organ transplantation .

Temporal Effects in Laboratory Settings

Everolimus-d4 has been synthesized and certified for use as an internal standard in LCMS applications . The calibration curve was linear with r2=0.9979, indicating its stability over time .

Dosage Effects in Animal Models

In animal models, Everolimus-d4 has shown neuroprotective effects . The effects of the product vary with different dosages. For instance, in a rat model of intracerebral hemorrhage, Everolimus-d4 ameliorated ICH-induced neurological deficits .

Metabolic Pathways

Everolimus-d4 is a substrate of CYP3A4 and PgP (phosphoglycolate phosphatase). Three monohydroxylated metabolites, two hydrolytic ring-opened products, and a phosphatidylcholine conjugate of everolimus were the 6 primary metabolites detected in human blood .

准备方法

依维莫司-d4是通过一系列化学反应从雷帕霉素合成的。 合成路线包括以下步骤 :

单硅烷化: 在碱存在下,用叔丁基二甲基硅烷基氯对乙二醇-d4进行单硅烷化。

三氟甲磺酸化: 用三氟甲磺酸酐和2,6-二甲基吡啶将单硅烷化产物转化为三氟甲磺酸酯。

烷基化: 用三氟甲磺酸酯在2,6-二甲基吡啶和甲苯中烷基化雷帕霉素,得到TBDMS保护的依维莫司-d4。

脱保护: 用1N HCl脱保护TBDMS保护的产物,生成依维莫司-d4。

化学反应分析

依维莫司-d4会发生各种化学反应,包括:

氧化: 在特定条件下,它可以被氧化形成氧化衍生物。

还原: 可以进行还原反应来修饰特定的官能团。

取代: 取代反应可以发生,特别是在羟基上。这些反应中常用的试剂包括氧化剂如过氧化氢、还原剂如硼氢化钠以及取代试剂如卤代烷.

相似化合物的比较

依维莫司-d4与其他mTOR抑制剂如西罗莫司和他克莫司相似。 它的氘代性质使其成为LC-MS应用中独特的内标。 类似的化合物包括 :

西罗莫司: 另一种用于免疫抑制治疗的mTOR抑制剂。

他克莫司: 一种免疫抑制剂,抑制钙调磷酸酶,这是一种与mTOR不同的途径。

32-脱甲氧基雷帕霉素: 另一种用于依维莫司定量分析的LC-MS内标。

属性

IUPAC Name |

(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1/i24D2,25D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVAMNSJSFKALM-FQJUTLEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](C=C([C@H]([C@H](C(=O)[C@@H](C[C@@H](C=CC=CC=C([C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)C)C)C)OC)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H83NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

962.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

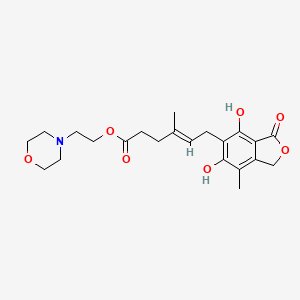

![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)